molecular formula C19H15N3O4S2 B11629912 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B11629912
M. Wt: 413.5 g/mol
InChI Key: KNQNBTKCFOKCID-UHFFFAOYSA-N
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Description

The compound “(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione” is a complex organic molecule that features a combination of heterocyclic structures, including thiophene, thiadiazole, and pyrrolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrrolidine-2,3-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thiadiazole ring: This step may involve the reaction of the pyrrolidine-2,3-dione intermediate with a thiadiazole precursor under specific conditions.

    Attachment of the thiophene and methoxyphenyl groups: These groups can be introduced through substitution reactions, often using reagents like halides or organometallic compounds.

    Final modification: The hydroxy group and other functional groups are introduced in the final steps, often through oxidation or reduction reactions.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group or the thiophene ring.

    Reduction: Reduction reactions can modify the functional groups, such as converting the hydroxy group to a hydrogen atom.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Used in studying biological pathways and mechanisms.

Medicine

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

    Diagnostic Tools: May be used in diagnostic assays.

Industry

    Materials Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in developing agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione: Similar compounds may include other pyrrolidine-2,3-dione derivatives with different substituents.

    Thiadiazole derivatives: Compounds with similar thiadiazole rings but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C19H15N3O4S2

Molecular Weight

413.5 g/mol

IUPAC Name

4-hydroxy-2-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H15N3O4S2/c1-10-20-21-19(28-10)22-15(11-5-7-12(26-2)8-6-11)14(17(24)18(22)25)16(23)13-4-3-9-27-13/h3-9,15,24H,1-2H3

InChI Key

KNQNBTKCFOKCID-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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